molecular formula C11H15N B1609905 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 19343-79-4

2,4-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1609905
CAS RN: 19343-79-4
M. Wt: 161.24 g/mol
InChI Key: XBRNQOFIQPGJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-1,2,3,4-tetrahydroquinoline (DMTQ) is a synthetic heterocyclic aromatic compound with a wide range of applications in the fields of biochemistry, pharmacology, and materials science. It is a member of the tetrahydroquinoline family of compounds, which are known for their ability to undergo a variety of reactions that can be used to synthesize a range of products. DMTQ is a versatile compound that can be used in the synthesis of a variety of compounds, including pharmaceuticals, insecticides, and other materials. In addition, it has been shown to have a number of biochemical and physiological effects, which make it a useful tool in the laboratory.

Scientific Research Applications

Synthesis and Chemical Properties

  • Tetrahydroquinoline Synthesis : Tetrahydroquinolines, including 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline, are synthesized using Lewis acid-promoted Friedel-Crafts cyclizations. This method is significant for creating structures with potential biological activity. These compounds have shown activity as peroxisome proliferator activated receptor agonists, useful in type-2 diabetes treatment (Bunce, Cain, & Cooper, 2013).

  • Isolation as Intermediate in Synthesis : 2,6-Dimethyl-1,2-dihydroquinoline, a related compound, is isolated as an intermediate in the Doebner-Miller synthesis of quinolines. This emphasizes the importance of dihydroquinolines in synthetic chemistry (Dauphinee & Forrest, 1978).

Biological and Pharmacological Aspects

  • Presence in Natural Products and Pharmaceuticals : Tetrahydroquinolines are key structural elements in many natural products and have broad commercial applications. They are essential in alkaloids and required in pharmaceutical and agrochemical synthesis (Wang et al., 2009).

  • Synthesis of Biologically Active Compounds : Silyl modification of biologically active compounds involves derivatives of 1,2,3,4-tetrahydroquinoline. These derivatives are studied for their psychotropic properties and cytotoxic effects, suggesting potential therapeutic applications (Zablotskaya et al., 2006).

Miscellaneous Applications

  • Synthesis of Diverse Derivatives : Methods have been developedfor creating diverse derivatives of tetrahydroquinolines, including 1,2,3,4-tetrahydroquinoline, which are used in various applications such as medicinal chemistry and dye industries. These synthesis methods include hydrogenation, Diels-Alder reaction, and multi-component reactions, demonstrating the versatility of tetrahydroquinoline derivatives (Guobao, 2012).
  • Inhibition in Chemical Reactions : 1,2,3,4-tetrahydroquinoline has been shown to inhibit the decomposition of certain compounds, such as 2,6-diethylaniline, in specific chemical processes. This inhibition is concentration-dependent, indicating its potential role in controlling chemical reactions (Gnofam et al., 1989).

  • Analgesic and Anti-Inflammatory Effects : Some derivatives of 1,2,3,4-tetrahydroquinoline, such as 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride, exhibit pronounced analgesic and anti-inflammatory effects. These properties indicate their potential use in medical practice as non-narcotic analgesics (Rakhmanova et al., 2022).

properties

IUPAC Name

2,4-dimethyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-6,8-9,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRNQOFIQPGJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446730
Record name Quinoline, 1,2,3,4-tetrahydro-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19343-79-4
Record name Quinoline, 1,2,3,4-tetrahydro-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-2,4-dimethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.